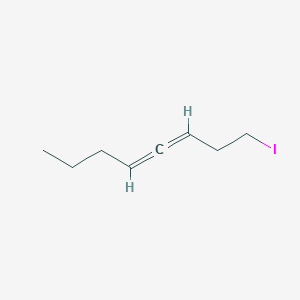
1-Iodoocta-3,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodoocta-3,4-diene is an organic compound characterized by the presence of an iodine atom attached to an octadiene structure. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Iodoocta-3,4-diene can be achieved through several methods. One common approach involves the dehydrohalogenation of organohalides. This method typically requires the use of a strong base to eliminate hydrogen halide from the precursor molecule, resulting in the formation of the diene structure . Another method involves the hydroboration of bromo-substituted enynes followed by hydride addition . Industrial production methods may vary, but they generally involve similar principles of dehydrohalogenation and hydroboration.
Analyse Chemischer Reaktionen
1-Iodoocta-3,4-diene undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule. Common reagents include halogens and nucleophiles.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction may yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1-Iodoocta-3,4-diene has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and the development of new biochemical assays.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-Iodoocta-3,4-diene involves its interaction with various molecular targets and pathways. For example, in cycloaddition reactions, the compound acts as a diene, reacting with a dienophile to form a cyclic product. The reaction proceeds through a concerted mechanism, where the π-electrons of the diene and dienophile interact to form new σ-bonds . This mechanism is highly dependent on the electronic and steric properties of the reactants.
Vergleich Mit ähnlichen Verbindungen
1-Iodoocta-3,4-diene can be compared with other similar compounds, such as:
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene used in the production of natural rubber.
2,5-Hexadiene: A non-conjugated diene with different reactivity compared to conjugated dienes.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and properties compared to other dienes.
Eigenschaften
CAS-Nummer |
84672-42-4 |
|---|---|
Molekularformel |
C8H13I |
Molekulargewicht |
236.09 g/mol |
InChI |
InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h4,6H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
QCNJGUZWRQTIJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C=CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


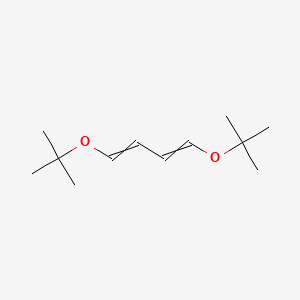

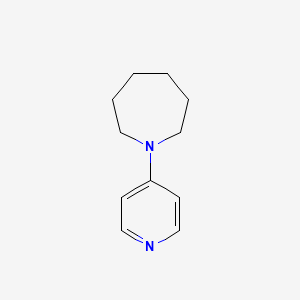
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)


![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
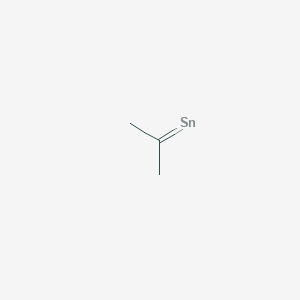

![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
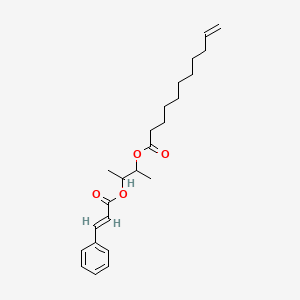

![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
